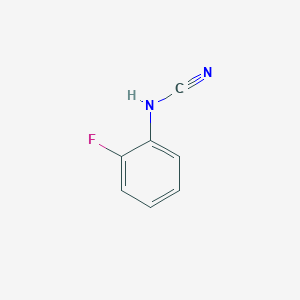

(2-Fluorophenyl)cyanamide

Overview

Description

(2-Fluorophenyl)cyanamide is a useful research compound. Its molecular formula is C7H5FN2 and its molecular weight is 136.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Cyanamide, a related compound, has been found to interact with enzymes such as cathepsin k and carbonic anhydrase 2 . These enzymes play crucial roles in various biological processes, including protein degradation and pH regulation .

Mode of Action

Cyanamides are known to exhibit a unique duality of a nucleophilic amino nitrogen and an electrophilic nitrile unit . This allows them to interact with various biological targets in unique ways .

Biochemical Pathways

For instance, in plants, hydrogen cyanamide affects the cytokinin pathway, the jasmonate pathway, and the hydrogen cyanide pathway . These pathways are involved in various physiological processes, including cell division, stress responses, and bud dormancy release .

Result of Action

Hydrogen cyanamide, a related compound, has been found to cause reversible g2/m cell cycle arrest accompanied by oxidation of the nucleus and cytosol . This suggests that (2-Fluorophenyl)cyanamide might have similar effects on the cell cycle and cellular redox state.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, temperature is known to affect the action of hydrogen cyanamide in plants . Similarly, soil properties can influence the action of calcium cyanamide, a related compound . Therefore, it is plausible that environmental factors such as temperature, pH, and soil composition could also influence the action of this compound.

Biological Activity

(2-Fluorophenyl)cyanamide is a compound of interest due to its unique structural features and potential biological activities. The presence of the fluorophenyl group enhances its pharmacological properties, making it a subject of various studies aimed at understanding its mechanisms and applications in medicinal chemistry.

Chemical Structure and Properties

This compound consists of a cyanamide functional group attached to a 2-fluorophenyl moiety. This structure allows for diverse chemical reactivity, including nucleophilic substitutions and covalent interactions with biological targets.

The biological activity of this compound is largely attributed to its ability to form covalent bonds with nucleophilic sites on enzymes and receptors. This interaction can lead to either inhibition or activation of specific biological pathways, depending on the target.

Biological Activities

Research has indicated that this compound exhibits several biological activities, including:

- Antimicrobial Properties : Studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi. The mechanism often involves disruption of cell wall synthesis or function.

- Anticancer Activity : Preliminary evaluations suggest that this compound may induce apoptosis in cancer cells by targeting specific signaling pathways associated with cell survival and proliferation.

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit certain enzymes, which could be beneficial in treating diseases where these enzymes play a critical role.

Research Findings

Recent studies have provided insights into the biological activity of this compound:

-

Cytotoxicity Studies : In vitro assays demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, with IC50 values indicating moderate potency.

Cell Line IC50 (µM) A549 (Lung Cancer) 15 MCF-7 (Breast Cancer) 20 HeLa (Cervical Cancer) 12 - Antibacterial Activity : The compound showed significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 5 to 25 µg/mL.

- Mechanistic Studies : Molecular docking studies revealed that this compound binds effectively to the active sites of target enzymes, suggesting a strong potential for enzyme inhibition.

Case Studies

- A study conducted by Kukushkin et al. explored the synthesis and biological evaluation of cyanamide derivatives, including this compound. The results indicated that derivatives with electron-withdrawing groups exhibited enhanced activity against specific cancer cell lines compared to their unsubstituted counterparts .

- Another investigation focused on the antimicrobial properties of cyanamides, reporting that modifications in the fluorophenyl group significantly influenced the antibacterial efficacy against resistant strains .

Comparison with Similar Compounds

The biological activity of this compound can be compared with related compounds such as:

| Compound | Activity Type | Potency Level |

|---|---|---|

| (2-Fluorophenyl)piperazine | Anticancer | Moderate |

| Oxolan-3-ylmethyl derivatives | Antimicrobial | High |

| Other cyanamide derivatives | Variable | Low to Moderate |

These comparisons highlight the unique position of this compound in terms of its activity spectrum and potential therapeutic applications.

Properties

IUPAC Name |

(2-fluorophenyl)cyanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2/c8-6-3-1-2-4-7(6)10-5-9/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKOFCSYNFPLDFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20712370 | |

| Record name | (2-Fluorophenyl)cyanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20712370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71232-23-0 | |

| Record name | (2-Fluorophenyl)cyanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20712370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.